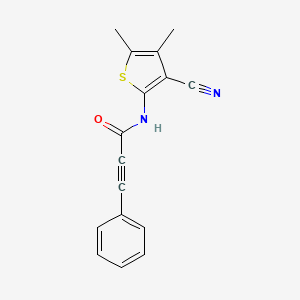![molecular formula C16H20N6O B5442523 2-[4-(1H-tetrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5442523.png)
2-[4-(1H-tetrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1H-tetrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is a spirocyclic derivative of diazabicyclooctane and has been shown to have significant biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[4-(1H-tetrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride involves the inhibition of bacterial cell wall synthesis. The compound targets the peptidoglycan layer of the cell wall, disrupting its formation and leading to bacterial death.
Biochemical and Physiological Effects
In addition to its antimicrobial activity, 2-[4-(1H-tetrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. It has also been shown to have antioxidant activity, which may have implications for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[4-(1H-tetrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride is its broad-spectrum antimicrobial activity. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as a range of fungal strains. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-[4-(1H-tetrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride. One area of interest is the development of new antibiotics based on this compound, either through chemical modification or the synthesis of analogs. Another potential direction for research is the investigation of the compound's anti-inflammatory and antioxidant activities, with a focus on its potential therapeutic applications in the treatment of various diseases. Finally, further research is needed to explore the compound's mechanism of action and its potential interactions with other compounds and biological systems.
Synthesemethoden
The synthesis of 2-[4-(1H-tetrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride involves the reaction of 1-(4-aminobenzoyl)-1H-tetrazole with 2,7-diazaspiro[4.5]decane in the presence of hydrochloric acid. The reaction yields the hydrochloride salt of the spirocyclic compound, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[4-(1H-tetrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to have significant antimicrobial activity against a range of bacterial and fungal strains, making it a promising candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2,9-diazaspiro[4.5]decan-2-yl-[4-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c23-15(21-9-7-16(11-21)6-1-8-17-10-16)13-2-4-14(5-3-13)22-12-18-19-20-22/h2-5,12,17H,1,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBCAOAAVPRZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC=C(C=C3)N4C=NN=N4)CNC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine-1-carboxamide](/img/structure/B5442454.png)

![3-{1-[(4-phenyl-1-piperidinyl)acetyl]-3-azetidinyl}pyridine](/img/structure/B5442486.png)
![2-methyl-3-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5442487.png)
![5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5442499.png)

![1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5442510.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5442531.png)
![4-[(4-bromophenyl)sulfonyl]-2-butanone thiosemicarbazone](/img/structure/B5442539.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-3-oxetanyl)methyl]acetamide](/img/structure/B5442545.png)
![methyl 2-(5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5442558.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropylpyrimidine](/img/structure/B5442565.png)
![(2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-({methyl[(3-methylisoxazol-5-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5442575.png)